molecular formula C15H24N2O2 B12803724 Ethyl 3-(diethylamino)-3-(2,5-dimethyl-1H-pyrrol-3-yl)acrylate CAS No. 960-88-3

Ethyl 3-(diethylamino)-3-(2,5-dimethyl-1H-pyrrol-3-yl)acrylate

Cat. No.: B12803724
CAS No.: 960-88-3
M. Wt: 264.36 g/mol
InChI Key: AWHNEYHHGDLRIY-UHFFFAOYSA-N
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Description

Ethyl 3-(diethylamino)-3-(2,5-dimethyl-1H-pyrrol-3-yl)acrylate is an organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. This compound features a diethylamino group and a dimethylpyrrole moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(diethylamino)-3-(2,5-dimethyl-1H-pyrrol-3-yl)acrylate typically involves the reaction of ethyl acrylate with diethylamine and 2,5-dimethylpyrrole. The reaction is usually carried out under controlled conditions, such as:

    Temperature: Moderate temperatures (e.g., 50-70°C) to ensure optimal reaction rates.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Solvents: Organic solvents like dichloromethane or ethanol to dissolve the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for high yield and purity, and the product is typically purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(diethylamino)-3-(2,5-dimethyl-1H-pyrrol-3-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The diethylamino and pyrrole groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(diethylamino)-3-(2,5-dimethyl-1H-pyrrol-3-yl)acrylate involves its interaction with molecular targets, such as enzymes or receptors. The diethylamino and pyrrole groups may play a role in binding to these targets, leading to specific biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acrylate: A simpler acrylate with similar reactivity but lacking the diethylamino and pyrrole groups.

    Diethylaminoethyl acrylate: Contains the diethylamino group but lacks the pyrrole moiety.

    2,5-Dimethylpyrrole: Shares the pyrrole structure but lacks the acrylate and diethylamino groups.

Uniqueness

Ethyl 3-(diethylamino)-3-(2,5-dimethyl-1H-pyrrol-3-yl)acrylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

960-88-3

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

ethyl 3-(diethylamino)-3-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoate

InChI

InChI=1S/C15H24N2O2/c1-6-17(7-2)14(10-15(18)19-8-3)13-9-11(4)16-12(13)5/h9-10,16H,6-8H2,1-5H3

InChI Key

AWHNEYHHGDLRIY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=CC(=O)OCC)C1=C(NC(=C1)C)C

Origin of Product

United States

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